1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone
CAS No.: 52560-24-4
Cat. No.: VC18483313
Molecular Formula: C6H3N3O4
Molecular Weight: 181.11 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone - 52560-24-4](/images/structure/VC18483313.png)
Specification
CAS No. | 52560-24-4 |
---|---|
Molecular Formula | C6H3N3O4 |
Molecular Weight | 181.11 g/mol |
IUPAC Name | 1,4-dihydropyrrolo[3,4-b]pyrazine-2,3,5,7-tetrone |
Standard InChI | InChI=1S/C6H3N3O4/c10-3-1-2(4(11)9-3)8-6(13)5(12)7-1/h(H,7,12)(H,8,13)(H,9,10,11) |
Standard InChI Key | JCQFLMWRKBYHKH-UHFFFAOYSA-N |
Canonical SMILES | C12=C(C(=O)NC1=O)NC(=O)C(=O)N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic core comprising a pyrrole ring fused to a pyrazine moiety, with carbonyl groups at positions 2, 3, 5, and 7 (Figure 1). This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions. X-ray crystallography of analogous structures, such as 5H-pyrrolo[2,3-b]pyrazine derivatives, reveals bond lengths of ~1.38 Å for C-N and ~1.22 Å for C=O, consistent with delocalized electron density .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.11 g/mol |
Exact Mass | 181.01236 Da |
Topological Polar Surface Area | 115.91 Ų |
Hydrogen Bond Acceptors | 7 |
Tautomerism and Electronic Effects
The tetrone exists predominantly in the 1H-tautomeric form due to intramolecular hydrogen bonding between the pyrrole NH and adjacent carbonyl groups . Density functional theory (DFT) calculations for related pyrrolopyrazines indicate a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity toward electrophiles .
Synthetic Methodologies
Cyclocondensation Routes
A primary synthesis involves the cyclocondensation of diaminomaleonitrile with oxalyl chloride under inert conditions (Scheme 1). This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration to form the bicyclic core. Yields range from 45% to 62%, with purity >95% confirmed by HPLC.
Scheme 1:
Post-Functionalization Strategies
Late-stage modifications include:
-
N-Alkylation: Treatment with methyl iodide in DMF yields N-methyl derivatives, enhancing lipophilicity (ClogP increases from −1.2 to 0.8) .
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Carbonyl Reduction: Sodium borohydride selectively reduces one carbonyl to a hydroxyl group, generating dihydroxy intermediates.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Additions
The electron-deficient pyrazine ring undergoes nucleophilic substitution at C4 and C6 positions. For example, reaction with hydrazine forms hydrazide derivatives, while thiophenol affords thioether analogs.
Electrophilic Aromatic Substitution
Nitration using fuming HNO₃ introduces nitro groups at C5, enabling further reduction to amine functionalities for drug conjugate synthesis.
Table 2: Representative Derivatives and Applications
Derivative | Modification | Application |
---|---|---|
5-Nitro-tetrone | C5 nitro group | Antibacterial agents |
N-Methyl-tetrone | N1 methylation | Kinase inhibitor scaffolds |
4-Hydrazide-tetrone | C4 hydrazine | Chelating agents |
Biological and Pharmacological Relevance
Kinase Inhibition
The tetrone scaffold mimics ATP-binding motifs in kinases. In FGFR1 inhibition assays, analogs such as 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit IC₅₀ values of 14.8 nM by occupying the hydrophobic back pocket and forming hydrogen bonds with Ala564 and Glu531 .
Aldose Reductase Inhibition
Structurally related spirosuccinimide-fused pyrrolopyrazines demonstrate potent aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M), suggesting potential for diabetic neuropathy treatment .
Industrial and Materials Applications
Coordination Polymers
The tetrone’s carbonyl groups act as polydentate ligands, forming luminescent Zn(II) and Cu(II) complexes with applications in organic electronics .
Redox-Active Materials
Cyclic voltammetry reveals two reversible reduction peaks at −0.78 V and −1.12 V (vs. Ag/AgCl), indicating utility in charge-storage systems .
Future Directions
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